
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate is an organic compound with the molecular formula C23H36O12 . It consists of 23 carbon atoms, 36 hydrogen atoms, and 12 oxygen atoms . This compound is characterized by its six ester functional groups, making it a significant molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate can be synthesized through various methods. One notable method involves the reaction of methylene iodide with sodium ethoxide, which leads to the formation of diethyl methylenemalonate. This intermediate can then be further reacted to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester with fewer ester groups.
Triethyl citrate: Another ester with different structural features.
Hexaethyl diorthosilicate: A compound with similar ester functionalities but different core structure.
Uniqueness: this compound is unique due to its six ester groups, which provide it with distinct chemical properties and reactivity compared to other esters.
Properties
CAS No. |
80311-87-1 |
|---|---|
Molecular Formula |
C23H36O12 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
hexaethyl pentane-1,1,3,3,5,5-hexacarboxylate |
InChI |
InChI=1S/C23H36O12/c1-7-30-17(24)15(18(25)31-8-2)13-23(21(28)34-11-5,22(29)35-12-6)14-16(19(26)32-9-3)20(27)33-10-4/h15-16H,7-14H2,1-6H3 |
InChI Key |
PMLYOIIAGLEZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(CC(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


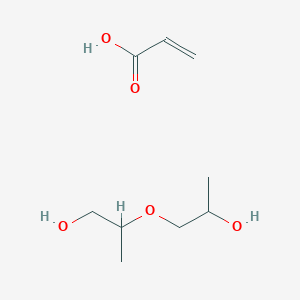
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
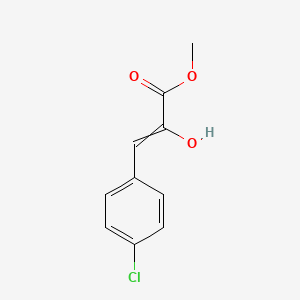
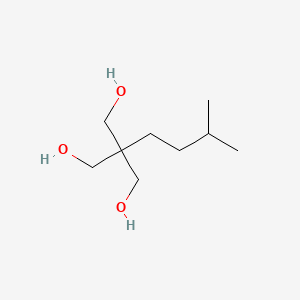
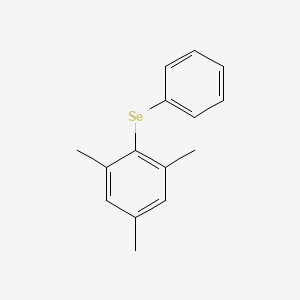

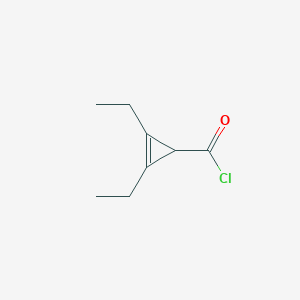

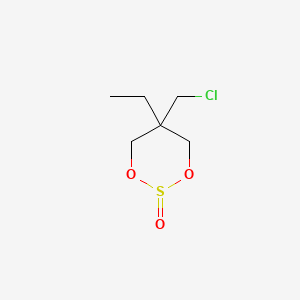
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
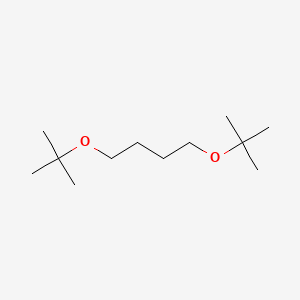
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)

